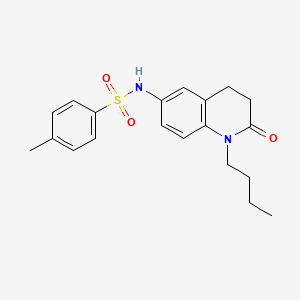

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-3-4-13-22-19-11-8-17(14-16(19)7-12-20(22)23)21-26(24,25)18-9-5-15(2)6-10-18/h5-6,8-11,14,21H,3-4,7,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXIUVYKDPPUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Introduction of the Butyl Group: The butyl group is introduced via alkylation using butyl bromide in the presence of a base such as potassium carbonate.

Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of various substituted quinoline and sulfonamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Impact : The target compound’s 4-methylbenzenesulfonamide group may confer better aqueous solubility compared to the 3-chloro-4-methoxy analog . The butyl chain likely enhances membrane permeability but could increase metabolic instability.

Molecular Weight : The target compound’s higher molecular weight (422.9 vs. 363.45 for the propionamide analog) suggests differences in pharmacokinetic profiles, such as absorption and distribution .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 366.46 g/mol. The compound features a sulfonamide group attached to a tetrahydroquinoline derivative, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3S |

| Molecular Weight | 366.46 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate various signaling pathways by inhibiting or activating enzymes and receptors involved in critical biological processes such as inflammation, cell proliferation, and apoptosis. The exact mechanisms remain an area of active research but are thought to involve:

- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or other related enzymes.

- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) may influence cellular responses.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduces the viability of cancer cells in a dose-dependent manner.

Anti-inflammatory Effects

The compound has also shown promise in exhibiting anti-inflammatory activity:

- Inhibition of Pro-inflammatory Cytokines : Studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies and Research Findings

Several research articles have investigated the biological activities associated with this compound:

- Study on Anticancer Properties :

- Anti-inflammatory Mechanism :

- Structure Activity Relationship (SAR) :

Q & A

Q. What are the optimized synthetic routes for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide?

Methodology :

- Step 1 : Prepare the tetrahydroquinoline core via a Povarov reaction using substituted anilines and α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl in ethanol, 80°C for 12 hours) .

- Step 2 : Introduce the sulfonamide moiety by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C for 4–6 hours .

- Step 3 : Alkylate the nitrogen atom using 1-bromobutane in DMF with K₂CO₃ as a base (60°C, 8 hours) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. Key Challenges :

- Minimize side reactions during alkylation by controlling reaction temperature and stoichiometry.

- Optimize solvent polarity to improve sulfonylation yields .

Q. How can the compound be characterized for structural confirmation?

Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the tetrahydroquinoline core (e.g., δ 2.5–3.5 ppm for methylene protons, δ 7.0–8.0 ppm for aromatic protons) and sulfonamide group (δ 7.5–7.8 ppm for aromatic sulfonyl protons) .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ≈ 413.18 g/mol) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns in the sulfonamide group .

Q. Data Interpretation :

- Compare spectral data with structurally analogous compounds (e.g., ethyl or benzyl derivatives) to validate substituent effects .

Q. What are the solubility and stability profiles under physiological conditions?

Methodology :

- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. LogP values (estimated ~3.5) suggest moderate lipophilicity, favoring organic solvents .

- Stability Assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hours). Monitor degradation via HPLC .

Q. Key Findings :

- Poor aqueous solubility may require formulation with cyclodextrins or lipid-based carriers for in vivo studies .

Advanced Research Questions

Q. What is the compound’s enzyme inhibition profile and mechanism of action?

Methodology :

- Target Screening : Use kinase inhibition assays (e.g., EGFR, VEGFR2) and enzyme-linked immunosorbent assays (ELISA) to identify binding targets .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict interactions with dihydropteroate synthase (DHPS) or carbonic anhydrase IX, leveraging the sulfonamide group’s affinity for zinc-containing active sites .

Q. Contradictions :

- While sulfonamides typically inhibit DHPS, this compound’s tetrahydroquinoline core may confer atypical binding modes requiring crystallographic validation .

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Methodology :

- Variation of Substituents :

- Replace the butyl group with isobutyl or benzyl to assess steric effects on target binding .

- Modify the 4-methyl group on the benzene ring to halogens (e.g., Cl, F) for enhanced electronic interactions .

- Biological Testing : Evaluate cytotoxicity (MTT assay), anti-inflammatory activity (COX-2 inhibition), and antimicrobial efficacy (MIC against S. aureus) .

Q. Data Analysis :

- Use multivariate regression to correlate LogP, polar surface area, and IC₅₀ values .

Q. What strategies mitigate off-target effects in in vivo models?

Methodology :

- Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma and tissue samples post-administration to measure bioavailability and metabolite formation .

- Toxicogenomics : Use RNA sequencing to identify gene expression changes in liver and kidney tissues .

Q. Key Adjustments :

- Introduce PEGylation to reduce renal clearance and improve circulation time .

Q. How to resolve contradictions in reported biological activity data?

Case Study :

- Conflict : Some studies report potent anticancer activity (IC₅₀ < 1 µM), while others show negligible effects .

- Resolution :

- Replicate assays using standardized cell lines (e.g., MCF-7 vs. HeLa) and culture conditions.

- Validate target engagement via cellular thermal shift assays (CETSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.